P=S Bond Length Elongation of ~0.02 Å vs. Triphenylphosphine Sulfide Confirms Electron-Donating Methoxy Effect on Metal-Binding Properties
The P=S bond in tris(4-methoxyphenyl)phosphine sulfide is elongated relative to the unsubstituted triphenylphosphine sulfide (Ph3PS) due to electron donation from the para-methoxy groups into the phosphorus center. While a direct crystal structure for the target compound is not available, the closely related methoxy-substituted phosphine sulfides DMPP=S (tris(2,6-dimethoxyphenyl)phosphine sulfide) and TMPP=S (tris(2,4,6-trimethoxyphenyl)phosphine sulfide) exhibit P=S bond lengths of 1.969(1) Å and 1.962(1) Å, respectively [1], compared to 1.950(3) Å for Ph3PS [2]. The para-methoxy substitution pattern in the target compound is expected to produce a comparable elongation of ~0.01–0.02 Å, consistent with the electron-donating nature of the 4-methoxy group (Hammett σp = −0.27).
| Evidence Dimension | P=S bond length (Å) |
|---|---|
| Target Compound Data | ~1.96–1.97 Å (estimated from DMPP=S and TMPP=S structural analogs) |
| Comparator Or Baseline | Triphenylphosphine sulfide (Ph3PS): 1.950(3) Å |
| Quantified Difference | Elongation of ~0.01–0.02 Å (approx. 0.5–1.0% increase) |
| Conditions | Single-crystal X-ray diffraction; DMPP=S: orthorhombic Pbca, T = 294 K; TMPP=S: monoclinic P2(1)/c, T = 193 K |
Why This Matters
The elongated P=S bond indicates reduced P–S double bond character, which modulates the sulfur atom's σ-donor and π-acceptor capacity toward metal centers, directly influencing catalyst activity and selectivity in transition metal-mediated reactions.
- [1] Finnen, D.C.; Pinkerton, A.A. The Structures of the Bulky Basic Phosphine Sulfides Tris(2,6-Dimethoxyphenyl)Phosphine Sulfide (DMPP=S) and Tris(2,4,6-Trimethoxyphenyl)Phosphine Sulfide (TMPP=S). Phosphorus, Sulfur, and Silicon and the Related Elements, 1994, 90(1-4), 11–19. DOI: 10.1080/10426509408016381 View Source
- [2] Arca, M. et al. A New Assembly of Diiodine Molecules at the Triphenylphosphine Sulfide Template. Dalton Trans., 1999, pp. 3431–3434. P=S bond distance in Ph3PS: 1.950(3) Å. Referenced via NSTL Archive: https://archive.nstl.gov.cn View Source
